![molecular formula C20H27N5O5 B7907906 but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine](/img/structure/B7907906.png)

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine

Übersicht

Beschreibung

Tegaserodmaleat ist eine Verbindung, die als selektiver Serotoninrezeptor-Agonist wirkt und sich speziell an den 5-HT4-Rezeptor richtet. Es wird hauptsächlich zur Behandlung des Reizdarmsyndroms mit Verstopfung (IBS-C) und chronischer idiopathischer Verstopfung eingesetzt. Tegaserodmaleat hat auch Potenzial für die Behandlung bestimmter Krebsarten, wie z. B. Magenkrebs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

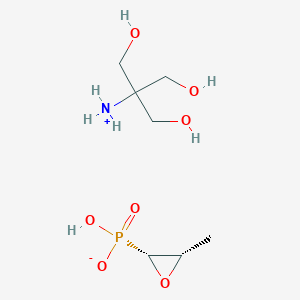

Tegaserodmaleat kann durch Kondensation von 5-Methoxy-3-Formylindol mit Aminoguanidin synthetisiert werden . Der Prozess umfasst die folgenden Schritte:

- Reaktion von 5-Methoxyindol-3-carbaldehyd mit N-Pentyl-N’-Aminoguanidinhydroiodid.

- Isolierung des festen Zwischenprodukts, 3-(5-Methoxy-1H-indol-3-ylmethylen)-N-pentylcarbazimidamidhydroiodid.

- Umwandeln des Zwischenprodukts in Tegaserodmaleat durch Reaktion mit Maleinsäure .

Industrielle Produktionsverfahren

Die industrielle Produktion von Tegaserodmaleat beinhaltet ähnliche Synthesewege, aber in größerem Maßstab. Der Prozess umfasst die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tegaserodmaleat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung wird im Magen hydrolysiert, was ein entscheidender Schritt in ihrem Stoffwechselweg ist.

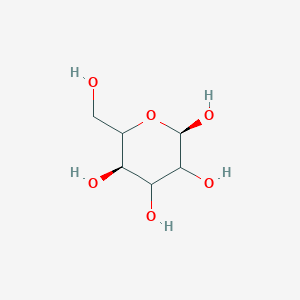

Konjugation: Nach der Oxidation wird Tegaserod konjugiert, um Glucuronide zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind molekularer Sauerstoff und Cytochrom-P450-Enzyme.

Hydrolyse: Saure Bedingungen im Magen erleichtern die Hydrolyse.

Konjugation: Enzyme wie UDP-Glucuronosyltransferasen sind am Konjugationsprozess beteiligt.

Hauptprodukte, die gebildet werden

5-Methoxyindol-3-Carbonsäure: Der primäre Metabolit, der durch Oxidation gebildet wird.

Glucuronide: Konjugierte Produkte, die nach der Oxidation gebildet werden.

Wissenschaftliche Forschungsanwendungen

Tegaserodmaleat hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Medizin: Wird hauptsächlich zur Behandlung von IBS-C und chronischer idiopathischer Verstopfung eingesetzt.

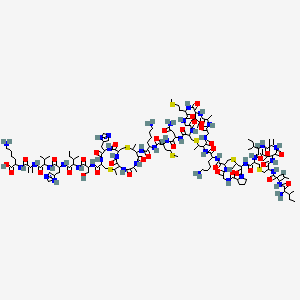

Wirkmechanismus

Tegaserodmaleat wirkt als Agonist an den 5-HT4-Rezeptoren im Magen-Darm-Trakt. Durch die Aktivierung dieser Rezeptoren stimuliert es die Freisetzung von Neurotransmittern wie Calcitonin-Gen-verwandtem Peptid aus sensorischen Neuronen. Diese Aktivierung führt zu einer erhöhten gastrointestinalen Motilität, einem verstärkten Peristaltikreflex und einer verringerten viszeralen Sensibilität . Darüber hinaus wurde festgestellt, dass Tegaserodmaleat den MEK1/2-ERK1/2-Signalweg hemmt, der für die Proliferation bestimmter Krebszellen entscheidend ist .

Analyse Chemischer Reaktionen

Types of Reactions

Tegaserod maleate undergoes several types of chemical reactions, including:

Hydrolysis: The compound undergoes hydrolysis in the stomach, which is a crucial step in its metabolic pathway.

Conjugation: Following oxidation, tegaserod is conjugated to form glucuronides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and cytochrome P450 enzymes.

Hydrolysis: Acidic conditions in the stomach facilitate hydrolysis.

Conjugation: Enzymes such as UDP-glucuronosyltransferases are involved in the conjugation process.

Major Products Formed

5-Methoxyindole-3-carboxylic acid: The primary metabolite formed through oxidation.

Glucuronides: Conjugated products formed after oxidation.

Wissenschaftliche Forschungsanwendungen

Tegaserod maleate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study serotonin receptor agonists and their interactions.

Biology: Investigated for its role in neurotransmitter release and gastrointestinal function regulation.

Medicine: Primarily used to treat IBS-C and chronic idiopathic constipation.

Wirkmechanismus

Tegaserod maleate acts as an agonist at the 5-HT4 receptors in the gastrointestinal tract. By activating these receptors, it stimulates the release of neurotransmitters such as calcitonin gene-related peptide from sensory neurons. This activation leads to increased gastrointestinal motility, enhanced peristaltic reflex, and reduced visceral sensitivity . Additionally, tegaserod maleate has been found to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial in the proliferation of certain cancer cells .

Vergleich Mit ähnlichen Verbindungen

Tegaserodmaleat ist einzigartig aufgrund seiner selektiven Agonistenaktivität am 5-HT4-Rezeptor und seiner zusätzlichen antagonistischen Aktivität am 5-HT2B-Rezeptor . Ähnliche Verbindungen umfassen:

Prucaloprid: Ein weiterer 5-HT4-Rezeptor-Agonist, der zur Behandlung von chronischer Verstopfung eingesetzt wird.

Metoclopramid: Ein Dopamin-Antagonist mit einer gewissen 5-HT4-Rezeptor-Agonistenaktivität, der zur Behandlung von Übelkeit und Gastroparese eingesetzt wird.

Tegaserodmaleat zeichnet sich durch seine duale Aktivität an Serotoninrezeptoren und seine potenziellen Antikrebsaktivitäten aus .

Eigenschaften

IUPAC Name |

but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDDZSSEAVLMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189188-57-6 | |

| Record name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)

![HOTU; O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B7907850.png)

![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)

![2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B7907863.png)

![(5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7907886.png)

![(1S,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7907914.png)

![(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B7907919.png)